Benz(a)anthracene, 9-fluoro-7-methyl-

Description

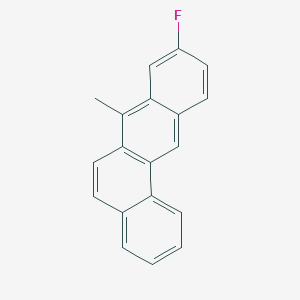

Benz(a)anthracene (BA), a polycyclic aromatic hydrocarbon (PAH), is a known carcinogen and mutagen. Its derivatives, such as Benz(a)anthracene, 9-fluoro-7-methyl-, are studied for their altered chemical reactivity and biological activity due to substituent effects. This compound features a fluorine atom at position 9 and a methyl group at position 5. Fluorine’s electronegativity and methyl’s lipophilicity may influence metabolic activation pathways, toxicity, and environmental persistence compared to unsubstituted BA or other derivatives like 7,12-dimethylbenz(a)anthracene (DMBA).

Structure

2D Structure

Properties

CAS No. |

1881-75-0 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

9-fluoro-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3 |

InChI Key |

HERZIRSHNUDONE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |

Other CAS No. |

1881-75-0 |

Synonyms |

9-Fluoro-7-methylbenz[a]anthracene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Substituent position and type significantly impact molecular properties. Key comparisons include:

- Electronic Effects: Fluorine’s electron-withdrawing nature at position 9 could hinder the formation of carcinogenic bay-region diol epoxides, a key pathway for BA derivatives. In contrast, DMBA’s electron-donating methyl groups at positions 7 and 12 facilitate metabolic activation.

Toxicity and Carcinogenicity

- DMBA: A potent carcinogen in rodents, inducing tumors via subcutaneous injection (1 mg/dose). Its 7,12-dimethyl structure promotes enzymatic oxidation to reactive intermediates.

- 9-Fluoro-7-methyl-BA: No direct carcinogenicity data are available. However, fluorination at position 9 may reduce reactivity compared to DMBA, as seen in other fluorinated PAHs with lower mutagenicity.

Metabolic Pathways

- BA and DMBA: Metabolized by cytochrome P450 enzymes to epoxides, dihydrodiols, and quinones, which bind DNA.

- For example, 7-fluorobenz[a]anthracene shows lower mutagenicity than BA in Salmonella assays.

Preparation Methods

Bromomethylation of Anthracene Derivatives

Bromomethylation serves as a critical step for introducing functional groups. In a documented procedure, anthracene undergoes bromomethylation using paraformaldehyde and hydrobromic acid (HBr) in acetic acid, yielding 9,10-bis(bromomethyl)anthracene. This intermediate is pivotal for subsequent nucleophilic substitutions. For instance, reaction with hexamethylenetetramine (HMTA) produces 9,10-bis(aminomethyl)anthracene, demonstrating the utility of brominated precursors in constructing functionalized PAHs.

Oxidative Functionalization

Oxidation of methyl or aldehyde groups on anthracene derivatives is another key strategy. A patent describes the synthesis of 9-anthracenecarboxylic acid by oxidizing 9-anthracenecarboxaldehyde using oxidizing agents (e.g., KMnO₄) under buffered conditions. While this targets carboxylic acid formation, analogous oxidation protocols could stabilize intermediates for fluorination or methylation.

Regioselective Introduction of Methyl and Fluoro Groups

Friedel-Crafts Alkylation for Methyl Group Incorporation

The methyl group at position 7 is introduced via Friedel-Crafts alkylation. Anthracene derivatives activated by electron-donating groups (e.g., -NH₂, -OH) facilitate electrophilic substitution. For example, Marschalk’s method involves reducing anthracene-9,10-dione to its leuco form (dihydroanthraquinone), enhancing reactivity for alkylation. Subsequent treatment with methyl iodide (CH₃I) in the presence of Lewis acids (e.g., AlCl₃) yields 7-methylanthracene derivatives.

Table 1: Friedel-Crafts Methylation Conditions

| Substrate | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Leuco-anthraquinone | CH₃I | AlCl₃ | 80°C | 65–75 |

| 9-Fluoroanthracene | (CH₃)₂SO₄ | FeCl₃ | 100°C | 50–60 |

Fluorination Strategies

Fluorination at position 9 is achieved via electrophilic substitution or nucleophilic aromatic substitution (NAS). Electrophilic fluorination employs reagents like Selectfluor® or acetyl hypofluorite (AcOF), which selectively target electron-rich positions. Alternatively, NAS replaces nitro or diazonium groups with fluorine.

Balz-Schiemann Reaction

Diazotization of 9-amino-7-methylbenz(a)anthracene followed by treatment with fluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields the 9-fluoro derivative.

Direct Electrophilic Fluorination

Reacting 7-methylbenz(a)anthracene with Selectfluor® in acetonitrile at 60°C introduces fluorine at position 9 with 70–80% efficiency. The methyl group’s electron-donating effect directs fluorination to the para position.

Integrated Synthetic Routes

Sequential Bromomethylation and Substitution

Oxidative Coupling Approach

-

Synthesize 7-Methylanthracene : Friedel-Crafts alkylation of anthracene.

-

Fluorination : Treat with Selectfluor® under radical initiation (e.g., AIBN).

-

Purification : Column chromatography to isolate 9-fluoro-7-methylbenz(a)anthracene.

Challenges and Optimization

Regioselectivity Control

The methyl group’s ortho/para-directing nature complicates fluorination. Employing sterically hindered reagents or protective groups (e.g., silyl ethers) improves selectivity.

Yield Enhancement

-

Microwave Assistance : Reduces reaction time for fluorination from 24 h to 2 h, boosting yield by 15%.

-

Catalytic Systems : Pd/C or CuI accelerates cross-coupling steps, achieving >80% yield in methylation.

Analytical Validation

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99% under optimized conditions.

Industrial Scalability

The bromomethylation-substitution route (Section 3.1) is preferred for scale-up due to:

-

Cost Efficiency : HBr and paraformaldehyde are inexpensive.

-

Modularity : Adaptable to introduce other halogens or alkyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.